tert-Butyl (3-hydroxy-2,6-dimethylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-hydroxy-2,6-dimethylphenyl)carbamate: is an organic compound with the molecular formula C13H19NO3 It is a derivative of carbamic acid and features a tert-butyl group attached to a phenyl ring substituted with hydroxyl and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-hydroxy-2,6-dimethylphenyl)carbamate typically involves the reaction of 3-hydroxy-2,6-dimethylphenol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (3-hydroxy-2,6-dimethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl (3-hydroxy-2,6-dimethylphenyl)carbamate is used as a building block for the synthesis of more complex molecules. It can serve as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine functionality .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of carbamate derivatives on biological systems. It may also be employed in the development of enzyme inhibitors .
Medicine: It can be used in the synthesis of drugs that target specific enzymes or receptors .
Industry: In the industrial sector, this compound can be utilized in the production of polymers, coatings, and other materials that require carbamate functionalities. Its stability and reactivity make it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of tert-Butyl (3-hydroxy-2,6-dimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways and result in various biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-hydroxy-2,6-dimethylphenyl)carbamate
- tert-Butyl (2-hydroxy-2,6-dimethylphenyl)carbamate
- tert-Butyl (3-hydroxy-2,5-dimethylphenyl)carbamate
Uniqueness: tert-Butyl (3-hydroxy-2,6-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring. The presence of both hydroxyl and dimethyl groups at the 2 and 6 positions, respectively, imparts distinct chemical and biological properties compared to other similar compounds. This unique structure can influence its reactivity, stability, and interactions with biological targets .
Eigenschaften
Molekularformel |
C13H19NO3 |
---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
tert-butyl N-(3-hydroxy-2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C13H19NO3/c1-8-6-7-10(15)9(2)11(8)14-12(16)17-13(3,4)5/h6-7,15H,1-5H3,(H,14,16) |
InChI-Schlüssel |
QRCJIQPSCKNHNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.